molecular formula C7H9NO3 B2818225 3-(2-Hydroxyethoxy)pyridin-2-ol CAS No. 1820648-06-3

3-(2-Hydroxyethoxy)pyridin-2-ol

Cat. No.: B2818225
CAS No.: 1820648-06-3
M. Wt: 155.153
InChI Key: PDBCOLDKVRMJKW-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)pyridin-2-ol is an organic compound with the chemical formula C7H9NO3. It is a heterocyclic compound that features a pyridine ring substituted with a hydroxyethoxy group. This compound is known for its versatility and is used in various scientific research applications.

Preparation Methods

3-(2-Hydroxyethoxy)pyridin-2-ol is generally prepared by reacting pyridine with ethylene glycol. The specific synthesis process can be found in chemical literature or patent data . The reaction typically involves heating pyridine with ethylene glycol under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2-Hydroxyethoxy)pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Hydroxyethoxy)pyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)pyridin-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(2-Hydroxyethoxy)pyridin-2-ol can be compared with other similar compounds, such as:

  • 2-(2-Hydroxyethoxy)pyridin-3-ol
  • 3-(2-Hydroxyethyl)pyridine
  • 2-(Hydroxymethyl)-5-(isopentyloxy)-4-pyridinol
  • 2-benzyloxy-5-hydroxypyridine

These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific hydroxyethoxy substitution, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

3-(2-hydroxyethoxy)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-4-5-11-6-2-1-3-8-7(6)10/h1-3,9H,4-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBCOLDKVRMJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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